N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide
Description
Propriétés
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BN3O3/c1-8(17)16-10-14-6-9(7-15-10)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXPTCBMTXFYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675197 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-37-7 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Reaction Mechanism and Stoichiometry
The reaction proceeds via oxidative addition of the palladium catalyst to the chloropyrimidine substrate, followed by transmetalation with the boronic ester. Reductive elimination forms the carbon-boron bond, yielding the target compound. Key stoichiometric ratios include:
Standard Reaction Conditions
Optimized parameters from the Royal Society of Chemistry protocol:
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane:H2O (4:1 v/v) |
| Temperature | 100°C |
| Reaction Time | 3 hours |
| Yield | 31.1% (isolated) |
| Purity | >95% (HPLC) |
The aqueous-organic biphasic system enhances catalyst stability, while elevated temperatures accelerate transmetalation. Post-reaction workup involves Celite filtration, ethyl acetate extraction, and column chromatography.
Alternative Boronation Strategies
Miyaura Borylation
Direct borylation of pre-functionalized pyrimidines using PdCl2(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene) and B2Pin2 in tetrahydrofuran (THF) at 80°C has been reported for related structures. This method avoids halogenated precursors but faces limitations:
-
Substrate Scope : Restricted to electron-deficient pyrimidines.
-
Yield Variability : 15–40% depending on substituent effects.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
A patent-pending approach describes kilogram-scale synthesis using continuous flow reactors to improve heat transfer and mixing efficiency. Key advantages include:
Solvent and Reagent Recovery
Industrial protocols emphasize green chemistry principles:
-
Solvent Recycling : Distillation recovers 85% 1,4-dioxane.
-
Boron Waste Management : Acidic hydrolysis converts boron byproducts into boric acid for reuse.
Analytical Characterization
Critical quality control metrics for the final product:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥98% |
| Boron Content | ICP-MS | 3.9–4.1% (theory: 4.05%) |
| Residual Palladium | AAS | ≤10 ppm |
| Water Content | Karl Fischer | ≤0.5% |
¹H NMR (DMSO-d6) confirms regioselectivity: δ 8.30 (d, J = 5.0 Hz, pyrimidine H), 2.28 (s, acetamide CH3) .
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : The boronate ester group can undergo various substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom or other functional groups within the molecule .
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or triethylamine.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Coupling Products: Formed via Suzuki-Miyaura coupling.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine
Drug Development:
Biological Probes: Utilized in the development of probes for detecting specific biomolecules.
Industry
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide exerts its effects often involves the interaction of the boronate ester group with various molecular targets. This can include forming reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition and molecular recognition.
Comparaison Avec Des Composés Similaires
Pyrimidine-Based Analogs
Key Observations :
Pyridine-Based Analogs
Key Observations :
Phenyl-Based Analogs
Activité Biologique
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a boronate group. Its molecular formula is , and it has a molecular weight of approximately 204.07 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H15BN2O2 |
| Molecular Weight | 204.07 g/mol |
| CAS Number | 302348-51-2 |
Anticancer Properties
Research indicates that compounds featuring pyrimidine and boronate moieties exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of similar pyrimidine-based compounds in inhibiting cancer cell proliferation. The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent antiproliferative activity .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression. Specifically, the compound has been shown to inhibit matrix metalloproteinases (MMPs), which are critical for tumor invasion and metastasis. Additionally, it affects the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, leading to apoptosis in cancer cells .
Study 1: Antiviral Activity
In a recent study focusing on pyrimidine derivatives, a related compound exhibited antiviral activity against influenza A virus strains. The compound showed a significant reduction in viral load in infected mice models, suggesting potential applications in antiviral therapy .
Study 2: Safety and Toxicology
A subacute toxicity study was conducted to evaluate the safety profile of similar compounds in healthy mice. The results indicated that administration at high doses (40 mg/kg) did not result in significant adverse effects, supporting the potential for therapeutic use .
Comparative Analysis with Related Compounds
| Compound Name | IC50 (μM) | Target | Notes |
|---|---|---|---|
| This compound | 0.126 | MDA-MB-231 TNBC cells | Potent antiproliferative activity |
| Compound A (related pyrimidine derivative) | 0.442 | NSCLC cells | Stronger activity against EGFR mutations |
| Compound B | 17.02 | MCF-7 breast cancer cells | Less selective compared to Compound A |
Q & A
Q. What are the critical synthetic challenges in preparing N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide, and how are they addressed?
The synthesis of this compound involves multi-step reactions, including boronate ester formation and pyrimidine functionalization. Key challenges include controlling regioselectivity during pyrimidine substitution and maintaining boronate stability under acidic/basic conditions. A typical approach involves:
- Step 1: Suzuki-Miyaura coupling to introduce the dioxaborolane group, requiring inert atmosphere (N₂/Ar) and Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or dioxane .
- Step 2: Acetamide coupling via nucleophilic acyl substitution, optimized using coupling agents (e.g., EDC/HOBt) in DMF at 0–25°C to minimize side reactions .
- Purity Control: Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) and final product recrystallization from ethanol/water .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?
- ¹H/¹³C NMR: Confirms acetamide proton integration (δ ~2.1 ppm for CH₃) and pyrimidine/dioxaborolane ring carbons (δ 150–160 ppm for pyrimidine C=N; δ 25–30 ppm for tetramethyl groups) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak matching C₁₃H₁₉BN₂O₃) and detects isotopic patterns for boron .
- Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., B-O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. How does the dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?
The dioxaborolane moiety acts as a protected boronic acid, enabling participation in Suzuki-Miyaura couplings. Its electron-donating tetramethyl groups enhance stability against hydrolysis, making it suitable for reactions requiring aqueous conditions (e.g., bioconjugation). However, steric bulk may reduce reactivity with hindered aryl halides, necessitating optimized catalyst systems (e.g., PdCl₂(dppf)) .
Advanced Research Questions
Q. What computational strategies can predict optimal reaction conditions for scaling up synthesis?
Quantum mechanical calculations (e.g., DFT) model transition states to identify energy barriers for key steps like boronate formation. Machine learning (ML) platforms, trained on reaction databases, can recommend solvent/catalyst combinations to maximize yield. For example, ML models prioritizing low-polarity solvents (toluene) and Pd-based catalysts align with empirical data from analogous pyrimidine-boronate syntheses .
Q. How do conflicting NMR and crystallography data for related compounds inform structural validation of this compound?
Discrepancies between solution-state NMR (dynamic conformers) and solid-state crystallography (fixed geometry) highlight the need for multi-technique validation. For this compound:
- Dynamic NMR: Detect rotational barriers in the acetamide group (e.g., coalescence temperature studies in DMSO-d₆).
- X-ray Diffraction: Resolve boronate-pyrimidine dihedral angles to confirm planarity, which impacts π-π stacking in potential drug-target interactions .
Q. What methodologies resolve low reproducibility in biological activity assays involving this compound?
Inconsistent bioactivity data (e.g., IC₅₀ variability in kinase inhibition) may arise from:
- Solubility Issues: Use DMSO stock solutions standardized to ≤0.1% v/v in assay buffers to prevent aggregation .
- Boronate Hydrolysis: Monitor stability via LC-MS during assays; employ boronate-protecting groups (e.g., pinacol) if degradation exceeds 10% over 24h .
- Target Engagement: Validate binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to distinguish specific vs. nonspecific interactions .
Methodological Tables
Table 1: Common Synthetic Routes and Yields for Analogous Compounds
Table 2: Comparative Spectroscopic Data for Structural Validation
| Technique | Diagnostic Signal | Expected Value | Deviation Threshold |
|---|---|---|---|
| ¹H NMR | Acetamide CH₃ | δ 2.08–2.15 ppm | ±0.05 ppm |
| ¹¹B NMR | Dioxaborolane B | δ 28–32 ppm | ±2 ppm |
| HRMS | [M+H]⁺ | m/z 279.1532 | ±5 ppm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
